11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione
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Overview
Description
11,15,17-triazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione is a complex polycyclic compound characterized by its unique structure, which includes multiple fused rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione involves multiple steps, often starting with the preparation of intermediate compounds. One common approach includes the reaction of o-phenylenediamines with o-cyanobenzaldehydes, followed by a tandem reaction with benzenediamines and iodine to form iodoisoquinoline-fused benzimidazoles . Another method involves the use of Au(I)/Ag(I) cascade reactions to synthesize complex polycyclic heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrogen peroxide, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione involves its interaction with specific molecular targets. For example, as an HIV-1 protease inhibitor, the compound binds to the active site of the enzyme, preventing it from processing viral proteins necessary for the maturation of infectious virus particles . In antimalarial applications, the compound interferes with the parasite’s metabolic pathways, leading to its death.
Comparison with Similar Compounds
Similar Compounds
- 8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-9-thiol
- 9-Methyl-9-phenyl-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaene
Uniqueness
What sets 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione apart from similar compounds is its specific arrangement of nitrogen atoms and fused rings, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H7N3O2 |
---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione |
InChI |
InChI=1S/C14H7N3O2/c18-12-9-5-2-1-4-8(9)10-11(13(12)19)17-7-3-6-15-14(17)16-10/h1-7H |
InChI Key |
GKTWMKZOHJRQNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N4C=CC=NC4=N3 |
Origin of Product |
United States |
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